N-Acetyl-L-phenylalanine

Catalog No.
S517393
CAS No.
2901-75-9
M.F
C11H13NO3
M. Wt
207.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Acetyl-L-phenylalanine

CAS Number

2901-75-9

Product Name

N-Acetyl-L-phenylalanine

IUPAC Name

(2S)-2-acetamido-3-phenylpropanoic acid

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

InChI

InChI=1S/C11H13NO3/c1-8(13)12-10(11(14)15)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15)/t10-/m0/s1

InChI Key

CBQJSKKFNMDLON-JTQLQIEISA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

N-acetylphenylalanine, N-acetylphenylalanine, (D)-isomer, N-acetylphenylalanine, (D,L)-isomer, 3H-labeled, N-acetylphenylalanine, (L)-isomer, N-acetylphenylalanine, (L)-isomer, 3H-labeled

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)O

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O

The exact mass of the compound Afalanine is 207.0895 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 523830. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. It belongs to the ontological category of N-acetyl-L-amino acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

N-Acetyl-L-phenylalanine (Ac-Phe-OH) is an N-terminally protected, enantiopure aromatic amino acid derivative widely utilized as a chiral resolving agent, an advanced pharmaceutical intermediate, and a direct precursor for N-acetylated peptides. By masking the basic α-amino group of L-phenylalanine with an acetyl moiety, the zwitterionic network is disrupted, fundamentally altering the compound's physicochemical profile. This modification significantly enhances its solubility in polar aprotic and protic organic solvents, making it highly processable for organic-phase synthesis and crystallization-based chiral resolutions. For industrial procurement, specifying this exact pre-acetylated, L-enantiomeric form is critical for bypassing downstream acetylation steps, ensuring stereochemical fidelity, and optimizing atom economy in the production of complex active pharmaceutical ingredients (APIs) and chiral amines .

Substituting N-Acetyl-L-phenylalanine with its unprotected parent, L-phenylalanine, or its racemic counterpart, N-Acetyl-DL-phenylalanine, introduces severe process inefficiencies. L-phenylalanine exists as a highly polar zwitterion with negligible solubility in standard organic solvents like dichloromethane or ethyl acetate, necessitating additional, yield-reducing protection steps before it can participate in standard coupling reactions. Conversely, utilizing N-Acetyl-DL-phenylalanine completely negates the molecule's utility as a chiral resolving agent and introduces unacceptable enantiomeric impurities into peptide syntheses, requiring costly and complex downstream chiral chromatography to rectify. Furthermore, substituting with temporary protecting groups (like Fmoc- or Boc-L-phenylalanine) when an N-terminal acetyl is the desired final state wastes atom economy, requires harsh deprotection reagents, and mandates a subsequent acetylation step, thereby increasing both reagent costs and cycle times [1].

Enhanced Organic Solvent Solubility for Homogeneous Catalysis and Coupling

The N-acetylation of L-phenylalanine neutralizes the α-amine, eliminating the zwitterionic crystal lattice and drastically shifting the solubility profile toward organic solvents. Thermodynamic dissolution studies demonstrate that N-Acetyl-L-phenylalanine achieves a peak solubility in ethanol of 6.403 × 10^-2 mol/mol at 323.15 K, driven by strong hydrogen bond donor abilities. In standard laboratory conditions, it readily dissolves in DMSO (approx. 12 mg/mL) and DMF (approx. 16 mg/mL) [1]. In stark contrast, unprotected L-phenylalanine exhibits near-zero solubility in these organic solvents, remaining largely insoluble in ethanol and DMF due to its high lattice energy.

Evidence DimensionSolubility in polar organic solvents (e.g., Ethanol, DMF, DMSO)
Target Compound DataHighly soluble (e.g., 6.403 × 10^-2 mol/mol in ethanol at 323.15 K; ~16 mg/mL in DMF)
Comparator Or BaselineL-phenylalanine (unprotected)
Quantified DifferenceOrders of magnitude higher solubility in organic media compared to the zwitterionic baseline.
ConditionsStatic gravimetric method, 283.15 to 323.15 K, single solvent systems.

High organic solubility allows buyers to seamlessly integrate the compound into standard organic-phase peptide coupling and continuous-flow manufacturing without requiring phase-transfer catalysts or pre-activation steps.

Stereospecific Efficiency as a Chiral Resolving Agent

N-Acetyl-L-phenylalanine acts as a highly effective chiral resolving agent for racemic amines via diastereomeric salt formation. For example, in the resolution of the ruxolitinib intermediate 3-cyclopentyl-3-hydroxypropionitrile derivatives, utilizing N-Acetyl-L-phenylalanine as the resolving agent (at a 1.2:1 molar ratio) followed by recrystallization in methyl tert-butyl ether yields the desired (S)-diastereomer with an enantiomeric excess (ee) of 99.1% [1]. Substituting with N-Acetyl-DL-phenylalanine would yield zero enantiomeric enrichment, while using alternative resolving agents often requires multiple recrystallization cycles to achieve comparable ee.

Evidence DimensionEnantiomeric excess (ee) in chiral resolution of amine intermediates
Target Compound Data99.1% ee achieved for specific API intermediates
Comparator Or BaselineN-Acetyl-DL-phenylalanine (racemate)
Quantified Difference99.1% ee vs. 0% ee (racemate baseline).
ConditionsDiastereomeric salt crystallization in methyl tert-butyl ether.

Procurement of the pure L-enantiomer is strictly mandatory for API manufacturers relying on classical chiral resolution to produce enantiopure drug substances economically.

Atom Economy in N-Terminally Acetylated Peptide Synthesis

When the target API or peptide requires an N-terminal acetylated phenylalanine residue, procuring N-Acetyl-L-phenylalanine directly bypasses the need for temporary protection/deprotection cycles. Using Fmoc-L-phenylalanine requires coupling, followed by Fmoc deprotection (using 20% piperidine), and a subsequent capping step (using acetic anhydride/pyridine). Direct incorporation of N-Acetyl-L-phenylalanine eliminates two synthetic steps, reducing reagent consumption and minimizing the risk of side reactions (such as racemization or incomplete capping) that can occur during post-synthetic acetylation.

Evidence DimensionSynthetic steps to achieve an N-acetylated phenylalanine terminus
Target Compound Data1 step (direct coupling)
Comparator Or BaselineFmoc-L-phenylalanine
Quantified DifferenceElimination of 2 distinct chemical steps (deprotection and subsequent acetylation).
ConditionsSolid-phase or liquid-phase peptide synthesis workflows.

Reducing step count directly translates to lower solvent waste, higher overall yield, and simplified impurity profiles in commercial peptide manufacturing.

Thermal Behavior and Melt Processability

Unprotected L-phenylalanine decomposes at approximately 283 °C without truly melting, driven by the strong electrostatic interactions of its zwitterionic solid state. In contrast, N-Acetyl-L-phenylalanine exhibits a well-defined melting point between 163.0 °C and 173.0 °C (depending on crystalline purity and polymorph) without immediate decomposition . This distinct thermal transition allows the acetylated derivative to be utilized in melt-processing techniques, hot-melt extrusion, or high-temperature organic reactions where the unprotected amino acid would simply degrade.

Evidence DimensionMelting behavior and thermal stability
Target Compound DataClean melting point at ~163–173 °C
Comparator Or BaselineL-phenylalanine
Quantified Difference>100 °C reduction in phase transition temperature, shifting from decomposition (>283 °C) to a stable melt.
ConditionsStandard atmospheric pressure thermal analysis.

A defined, lower melting point without decomposition is critical for buyers formulating the compound via melt-extrusion or utilizing it in elevated-temperature organic syntheses.

Chiral Resolution of Pharmaceutical Amines

Directly leveraging its ability to form highly crystalline diastereomeric salts (as detailed in Section 3), N-Acetyl-L-phenylalanine serves as a highly effective resolving agent for separating racemic mixtures of complex amines, such as intermediates for ruxolitinib or 3-aminopiperidine derivatives [1].

Direct Synthesis of N-Capped Peptides

Because it eliminates the need for post-coupling acetylation and Fmoc-deprotection, this compound is a highly efficient precursor for synthesizing peptides and peptidomimetics that terminate in an acetylated phenylalanine residue, ensuring high atom economy and reducing synthesis cycle times .

Development of Chiral Stationary Phases (CSPs)

The enantiopurity and available carboxylic acid moiety make N-Acetyl-L-phenylalanine a structurally stable chiral selector. It can be immobilized onto silica gel or polymeric supports (e.g., poly(ethyleneimine)) using standard coupling agents to create robust stationary phases for the enantioseparation of racemic drugs like warfarin via reversed-phase chromatography[2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

0.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

207.08954328 Da

Monoisotopic Mass

207.08954328 Da

Heavy Atom Count

15

LogP

0.93

Appearance

Solid powder

Melting Point

171 - 173 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

NP5BT39467

Other CAS

2901-75-9
2018-61-3

Wikipedia

Afalanine

General Manufacturing Information

L-Phenylalanine, N-acetyl-: INACTIVE

Dates

Last modified: 08-15-2023

Pyrene-tagged carbohydrate-based mixed P/S ligand: spacer effect on the Rh(i)-catalyzed hydrogenation of methyl α-acetamidocinnamate

Juan Francisco Moya, Christian Rosales, Inmaculada Fernández, Noureddine Khiar
PMID: 28660262   DOI: 10.1039/c7ob01085k

Abstract

The post-functionalization of a chiral catalyst offers the advantage of providing it with additional physical characteristics that, together with its enantioselective capacity, increase its overall synthetic value. Taking advantage of the modularity and polyfunctionality of carbohydrate-derived ligands, herein we report the synthesis of two mixed P/S catalysts functionalized with a pyrene group through the 6 position of the sugar by carbon chains of different lengths. Using the hydrogenation of methyl (Z)-α-acetamidocinnamate as the model reaction has shown that the proximity of the pyrenyl group to the catalytic center is detrimental to the activity and enantioselectivity of the hydrogenation process, the most efficient catalyst being the complex derived from pyrenebutyric acid 12. The study of the supramolecular π-π interaction of the most active complex 12 with SWCNTs by UV-Vis spectroscopy shows, that in ethyl acetate complex 12 is totally adsorbed onto the SWCNT surface, while in methylene chloride there is an equilibrium between the adsorbed and the free form of the complex, allowing the use of complex 12 and SWCNTs in a catch and release process. Interestingly, it has been determined that the nanocatalyst 12/SWCNT is more enantioselective than complex 12 alone, affording (S)-N-acetylphenyl alanine 16 in quantitative yield and 96% ee.


The synthesis of [

Brad D Maxwell, Van Ly, Barry Brock, Robert Dodge, Mark Tirmenstein, Jacqueline Calvano
PMID: 28273378   DOI: 10.1002/jlcr.3499

Abstract

PEGylation is a proven approach to prolonging the duration of action and enhancing biophysical solubility and stability of peptides. 4-Acetylphenylalanine is a novel amino acid with a ketone side chain that is uniquely reactive in proteins. The ketone functionality can react with an aminooxy functionalized polyethyleneglycol polymer to form a stable oxime adduct of the protein. One concern with using unnatural amino acids, such as 4-acetylphenylalanine, is the possibility of it being cleaved from the peptide and becoming incorporated into endogenous proteins. To determine whether this occurs, an in vitro experiment to assess the cell viability and amino acid incorporation into endogenous proteins using primary male rat hepatocytes in the presence of [
C]4-acetylphenylalanine, 4 or [
C(U)]L-phenylalanine was conducted. [
C]4-acetylphenylalanine, 4 was prepared in 2 radiochemical steps from [1-
C]acetyl chloride in an overall 8% radiochemical yield and in 99.9% radiochemical purity. The results showed that there was no evidence of carbon-14 incorporation into hepatocyte endogenous proteins with [
C]pAcF and there was no difference between it and L-phenylalanine in cell viability assessments at any of the concentrations studied between 0.1 and 1000 μM.


N-methyl-2-pyrrolidone-degrading bacteria from activated sludge

Karel Křížek, Jan Růžička, Markéta Julinová, Lucie Husárová, Josef Houser, Marie Dvořáčková, Petra Jančová
PMID: 25768226   DOI: 10.2166/wst.2015.031

Abstract

N-methyl-2-pyrrolidone (NMP) is a widely used solvent for many organic compounds and a component found in a vast array of chemical preparations. For this research paper, NMP degrading bacteria were isolated from two samples of activated sludge. They pertained to both Gram-negative and Gram-positive members, and belong to the Pseudomonas, Paracoccus, Acinetobacter and Rhodococcus genera. All the strains utilized 300 mg/L of NMP as the only source of carbon, energy and nitrogen over several days, and they were shown to additionally be able to degrade N-acetylphenylalanine (NAP). The growth of all the isolated strains was recorded at different NMP concentrations, to a maximum of 20 g/L.


Site-specific labeling of proteins for single-molecule FRET measurements using genetically encoded ketone functionalities

Edward A Lemke
PMID: 21674321   DOI: 10.1007/978-1-61779-151-2_1

Abstract

Studies of protein structure and function using single-molecule fluorescence resonance energy transfer (smFRET) benefit dramatically from the ability to site-specifically label proteins with small fluorescent dyes. Genetically encoding the unnatural amino acid (UAA) p-acetylphenylalanine is an efficient way to introduce commercially available fluorescent tags with high yield and specificity. This protocol describes the expression in Escherichia coli of proteins containing this UAA in response to the amber stop codon TAG. Proteins were purified with high yield and subsequently labeled with the hydroxylamine derivative of Alexa Fluor® 488 functioning as a fluorescent donor dye. The proteins were then labeled via maleimide coupling chemistry at a unique cysteine with the acceptor dye Alexa Fluor® 594 to yield a dual-labeled protein ready for subsequent smFRET observation.


Chondroprotective activity of N-acetyl phenylalanine glucosamine derivative on knee joint structure and inflammation in a murine model of osteoarthritis

F Veronesi, G Giavaresi, M Maglio, A Scotto d'Abusco, L Politi, R Scandurra, E Olivotto, B Grigolo, R M Borzì, M Fini
PMID: 27836674   DOI: 10.1016/j.joca.2016.10.021

Abstract

Osteoarthritis (OA), the most common chronic degenerative joint disease, is characterized by joint structure changes and inflammation, both mediated by the IκB kinase (IKK) signalosome complex. The ability of N-acetyl phenylalanine derivative (NAPA) to increase cartilage matrix components and to reduce inflammatory cytokines, inhibiting IKKα kinase activity, has been observed in vitro. The present study aims to further clarify the effect of NAPA in counteracting OA progression, in an in vivo mouse model after destabilization of the medial meniscus (DMM).
26 mice were divided into three groups: (1) DMM surgery without treatment; (2) DMM surgery treated after 2 weeks with one intra-articular injection of NAPA (2.5 mM) and (3) no DMM surgery. At the end of experimental times, both knee joints of the animals were analyzed through histology, histomorphometry, immunohistochemistry and microhardness of subchondral bone (SB) tests.
The injection of NAPA significantly improved cartilage thickness (CT) and reduced Chambers and Mankin modified scores and fibrillation index (FI), with weaker MMP13, ADAMTS5, MMP10 and IKKα staining. The microhardness measurements did not shown statistically significant differences between the different groups.
NAPA markedly improved the physical structure of articular cartilage while reducing catabolic enzymes, extracellular matrix (ECM) remodeling and IKKα expression, showing to be able to exert a chondroprotective activity in vivo.


Signature of the conformational preferences of small peptides: a theoretical investigation

Nada Doslić, Goran Kovacević, Ivan Ljubić
PMID: 17691755   DOI: 10.1021/jp072565o

Abstract

An extensive computational study of the conformational preferences of N-acetylphenylalaninylamide (NAPA) is reported, including conformational and anharmonic frequency analyses, as well as calculations of excitation energies of the four NAPA conformers lowest in energy. Particular attention is paid to the influence of hydrogen-bonding interactions on the relative stability of the conformers, which was found to be very sensitive to both the level of quantum chemical computations and the anharmonic treatment of molecular vibrations. The assignments of the UV spectral peaks are well supported by the multireference CASSCF/MS-CASPT2 calculations. Upon consideration of the second-order Möller-Plesset (MP2) and density functional theory (DFT) structures, overall energetics, and harmonic and anharmonic corrections, we found no conclusive theoretical evidence for the assumed conformational propensity of small model peptides toward extended beta-strand structures.


N-linked peptidocalix[4]arene bisureas as enantioselective receptors for amino acid derivatives

Anton V Yakovenko, Vyacheslav I Boyko, Vitaly I Kalchenko, Laura Baldini, Alessandro Casnati, Francesco Sansone, Rocco Ungaro
PMID: 17385916   DOI: 10.1021/jo062410x

Abstract

Bisurea calix[4]arenes 1 and 2 possessing L-amino acid moieties at the lower rim were synthesized by reaction of the methyl esters of glycine, L-alanine, or L-isoleucine with the appropriate isocyanate (12 or 13), obtained with a safe and efficient Curtius rearrangement from the corresponding carboxylic acid derivatives. The conformational properties of the ligands 1 and 2 were investigated by means of a combined NMR and molecular modeling study which evidences that they are deeply influenced by strong intramolecular H-bonds between the urea NH groups and the vicinal phenolic oxygen atoms or the opposite urea C=O group. Complexation studies performed by ESI-MS and NMR spectroscopy in acetone solution show that the binding ability of these bisurea hosts decreases by increasing the side chain size of the amino acid. Host 2b has a remarkable binding ability for the N-acetyl-D-phenylalaninate anion with an interesting enantioselectivity (KDass/KLass=4.14), which is explained on the basis of a three-point interaction mode of binding.


Characterization of a chiral stationary phase by HR/MAS NMR spectroscopy and investigation of enantioselective interaction with chiral ligates by transferred NOE

Christine Hellriegel, Urban Skogsberg, Klaus Albert, Michael Lämmerhofer, Norbert M Maier, Wolfgang Lindner
PMID: 15038735   DOI: 10.1021/ja0306359

Abstract

The surface chemistry of a chiral stationary phase (CSP) with a (tert-butyl carbamoyl) quinine selector immobilized on thiol-modified silica has been characterized by (1)H HR/MAS NMR and (29)Si CP/MAS NMR spectroscopy. The mostly well-resolved (1)H signals could be assigned to stem from the surface-bound selector and the latter suggested a bi- and trifunctional silane linkage. Suspended-state NMR spectroscopy thus proved a well-characterized surface chemistry as proposed. To study chiral recognition phenomena in the presence of the CSP, (1)H HR/MAS 2D transfer NOESY investigations in methanol-d(4) have been undertaken with various solutes including N-3,5-dinitrobenzoyl derivatives of leucine (DNB-Leu) and N-acetyl phenylalanine (Ac-Phe). Both (R)- and (S)-enantiomers of DNB-Leu and Ac-Phe interacted with the tBuCQN-CSP as indicated by negative cross-peaks in the trNOESY spectra, while the 2D NOESY of the dissolved solutes in absence of the chiral stationary phase showed positive cross-peaks. The intensities of the trNOE cross-peaks were much stronger for the (S)-enantiomers. This stereoselectivity paralleled the experimental chromatographic behavior, where the (S)-enantiomers revealed stronger binding and retention on the tBuCQN-CSP as well. Hence, we were able to correlate the retention behavior to the trNOE NMR spectroscopic data in a qualitative manner.


Molecular dynamics (MD) simulations for the prediction of chiral discrimination of N-acetylphenylalanine enantiomers by cyclomaltoheptaose (beta-cyclodextrin, beta-CD) based on the MM-PBSA (molecular mechanics-Poisson-Boltzmann surface area) approach

Youngjin Choi, Seunho Jung
PMID: 15261589   DOI: 10.1016/j.carres.2004.05.026

Abstract

Molecular dynamics (MD) simulations were performed for the prediction of chiral discrimination of N-acetylphenylalanine enantiomers by cyclomaltoheptaose (beta-cyclodextrin, beta-CD). Binding free energies and various conformational properties were obtained using by the MM-PBSA (molecular mechanics Poisson-Boltzmann/surface area) approach. The calculated relative difference (DeltaDeltabinding) of binding free energy was in fine agreement with the experimentally determined value. The difference of rotameric distributions of guest N-acetylphenylalanine enantiomers complexed with the host, beta-CD, was observed after the conformational analyses, suggesting that the conformational changes of guest captured within host cavity would be a decisive factor for enantiodifferentiation at a molecular level.


Exploring carbohydrate-peptide interactions in the gas phase: structure and selectivity in complexes of pyranosides with N-acetylphenylalanine methylamide

Emilio J Cocinero, Pierre Çarçabal, Timothy D Vaden, Benjamin G Davis, John P Simons
PMID: 21375248   DOI: 10.1021/ja109664k

Abstract

The physical basis of carbohydrate-peptide interactions has been explored by probing the structures of a series of complexes generated in a solvent-free environment under molecular beam conditions. A combination of double-resonance IR-UV spectroscopy and quantum-chemical calculations has established the structures of complexes of the model, N-acetyl-L-phenylalanine methylamide, bound to the α and β anomers of methyl D-gluco- and D-galactopyranoside as guests. In all cases, the carbohydrates are bound through hydrogen bonding to the dipeptide chain, although with some differing patterns. The amino acid host "engages" with the most suitable pair of neighboring conjugate sites on each carbohydrate; the specific choice depends on the conformation of the peptide backbone and the configuration and conformation of the carbohydrate ligand. None of the structures is supported by "stacking" interactions with the aromatic ring, despite their common occurrence in bound carbohydrate-protein structures.


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